N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

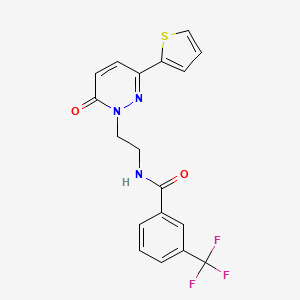

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a pyridazinone derivative featuring a thiophen-2-yl substituent at the 3-position of the pyridazinone core and a 3-(trifluoromethyl)benzamide group linked via an ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets. This compound is structurally analogous to cytotoxic and anti-proliferative agents reported in recent studies .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-4-1-3-12(11-13)17(26)22-8-9-24-16(25)7-6-14(23-24)15-5-2-10-27-15/h1-7,10-11H,8-9H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQGWNHDOHTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-thiophenecarboxylic acid, 3-amino-6-oxo-pyridazine, and 3-(trifluoromethyl)benzoyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.

Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyridazinone core and thiophene ring are crucial for binding to active sites, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application, whether it be enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

The compound is compared to structurally related pyridazinone and benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Substituent Analysis

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and Compound 3b improves metabolic stability compared to nitro (Compound 15 ) or methoxy (Compound 19 ) substituents.

- Heterocyclic Moieties : The thiophen-2-yl group in the target compound may enhance binding affinity compared to phenyl or chlorophenyl groups in Compounds 8 and 15 .

Physicochemical Properties

Key Observations :

- Melting Points: The target compound’s melting point is expected to fall between 200–250°C, consistent with pyridazinone derivatives .

- Synthetic Yield: The trifluoromethyl group may reduce yield (cf. Compound 3b: 32% ) compared to non-fluorinated analogs (e.g., Compound 16: 68% ).

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide, a synthetic organic compound belonging to the pyridazinone class, has attracted significant attention due to its diverse biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 447.5 g/mol. The structural components include a pyridazine ring fused with a thiophene moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N5O3S |

| Molecular Weight | 447.5 g/mol |

| Structural Features | Pyridazine-Thiophene hybrid |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group in the structure is known for its ability to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Anticancer Properties

Studies have shown that certain derivatives of pyridazinones possess anticancer activity. For instance, one study reported that pyridazinone derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potential as therapeutic agents. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell survival.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Sulfonamides are often associated with anti-inflammatory effects, and related compounds have been shown to inhibit pro-inflammatory cytokines in vitro. Further studies are necessary to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

- Antitubercular Activity : A related study focused on the design and synthesis of substituted pyridazinones for anti-tubercular activity against Mycobacterium tuberculosis. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 µM, indicating that modifications in the pyridazinone structure can enhance efficacy against tuberculosis .

- Cytotoxicity Assessments : In evaluating cytotoxicity, compounds derived from similar structures were tested on HEK-293 cells, revealing low toxicity levels. This suggests that while these compounds are effective against pathogens or cancer cells, they may have favorable safety profiles .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the thiophene and pyridazine moieties significantly influenced biological activity. For example, introducing various substituents on the thiophene ring improved interaction with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.